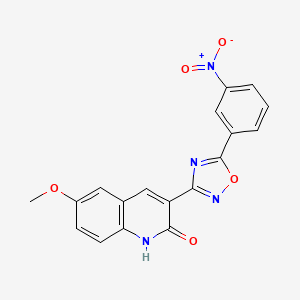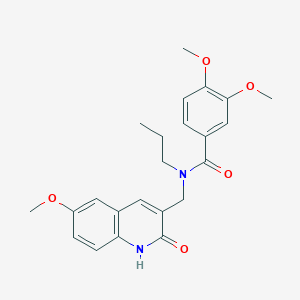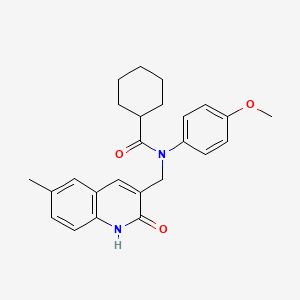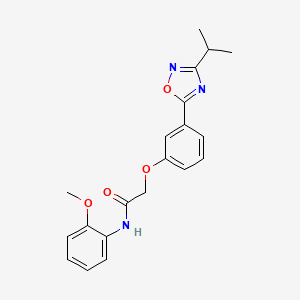
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” is a complex organic compound that contains a quinoline ring. Quinoline is a nitrogen-containing heterocyclic compound and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinoline is a weak tertiary base and forms salts with acids .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is present in numerous biological compounds that are used in the treatment of malaria .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Some quinoline derivatives have exhibited excellent anticancer activity compared with standard treatments .
Antibacterial Activity
Quinoline derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activities . This could make them useful in the treatment of various fungal infections.
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory effects . They could potentially be used in the treatment of inflammatory conditions.
Analgesic Activity
Quinoline derivatives have demonstrated analgesic (pain-relieving) activities . This suggests they could be used in the development of new pain relief medications.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular conditions . They could be used in the development of new treatments for heart disease and other cardiovascular conditions.
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of conditions related to the central nervous system . They could be used in the development of new treatments for neurological conditions.
Wirkmechanismus
Zukünftige Richtungen
The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. Given the wide range of activities exhibited by quinoline derivatives , this compound could have interesting biological properties worth investigating.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)15-8-10-18(26-2)11-9-15)14-17-13-16-6-4-5-7-19(16)22-20(17)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXXIZKXRNEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)











![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
